Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate
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Overview
Description
Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate is an organic compound with a complex structure characterized by multiple chlorine and methyl groups attached to an octenedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by esterification. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are crucial due to the handling of chlorinated compounds and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can remove chlorine atoms or reduce double bonds.
Substitution: Chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biochemical pathways, leading to various physiological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-dichloro-2,7-dimethyloct-4-enedioate
- Diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate
Uniqueness
This compound is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
62377-81-5 |
---|---|
Molecular Formula |
C14H21Cl3O4 |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
diethyl 2,4,7-trichloro-2,7-dimethyloct-4-enedioate |
InChI |
InChI=1S/C14H21Cl3O4/c1-5-20-11(18)13(3,16)8-7-10(15)9-14(4,17)12(19)21-6-2/h7H,5-6,8-9H2,1-4H3 |
InChI Key |
SZGHDYTVHKCXRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(CC=C(CC(C)(C(=O)OCC)Cl)Cl)Cl |
Origin of Product |
United States |
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